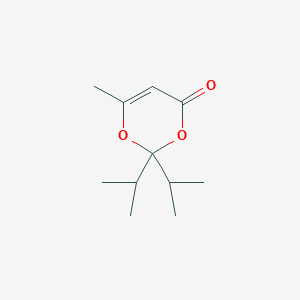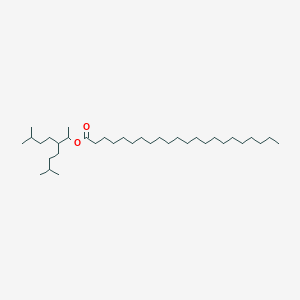![molecular formula C14H13ClN2S B14385803 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-19-2](/img/structure/B14385803.png)
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a compound belonging to the thienodiazepine class. Thienodiazepines are structurally similar to benzodiazepines, but with a thiophene ring replacing the benzene ring. This compound is known for its psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a diazepine precursor. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the thienodiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazepine ring, altering its electronic properties.
Substitution: Substitution reactions can occur at the phenyl or methyl groups, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can introduce various functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thienodiazepines and their derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with GABA receptors.
Medicine: It has potential therapeutic applications for anxiety, insomnia, and muscle spasms due to its psychoactive properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant effects. The compound’s interaction with GABA receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deschloroetizolam: A structural relative with similar psychoactive properties but lacking a chlorine atom on the phenyl ring.
Etizolam: Another thienodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Alprazolam: A benzodiazepine with a similar therapeutic profile but a different chemical structure.
Uniqueness
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is unique due to its specific substitution pattern on the thienodiazepine ring, which influences its binding affinity and pharmacological effects. Its distinct chemical structure allows for specific interactions with GABA receptors, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
90070-19-2 |
|---|---|
Formule moléculaire |
C14H13ClN2S |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C14H12N2S.ClH/c1-10-7-12(11-5-3-2-4-6-11)16-14-9-17-8-13(14)15-10;/h2-6,8-9H,7H2,1H3;1H |
Clé InChI |
FBBAKNPWNULDLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CSC=C2N=C(C1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)

![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
![4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385743.png)


![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)




![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)
